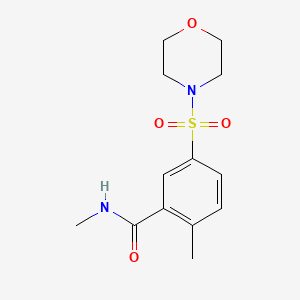![molecular formula C17H23ClN2 B4401053 N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride](/img/structure/B4401053.png)
N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride
Overview
Description
N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride, also known as DMABN, is a chemical compound that belongs to the class of tertiary amines. It is widely used in scientific research for its unique properties and applications.
Scientific Research Applications
N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride has a wide range of scientific research applications. It is commonly used as a fluorescent probe in biochemical and physiological studies. It has been used to study the activity of enzymes, the binding of ligands to proteins, and the transport of ions across cell membranes. This compound has also been used in the development of biosensors for the detection of various analytes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride is based on its fluorescent properties. When this compound is excited by light of a specific wavelength, it emits fluorescence at a longer wavelength. The intensity of the fluorescence is dependent on the local environment of the molecule. This property makes this compound a useful tool for studying the structure and function of biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. It is not toxic and does not interfere with normal biological processes. This makes it an ideal tool for studying biological systems without causing any harm.
Advantages and Limitations for Lab Experiments
The main advantage of N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride is its fluorescent properties, which make it a useful tool for studying biological molecules. It is also non-toxic and does not interfere with normal biological processes. However, this compound has some limitations. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. It is also relatively expensive compared to other fluorescent probes.
Future Directions
There are several future directions for the use of N,N-dimethyl-4-{[(4-methylbenzyl)amino]methyl}aniline hydrochloride in scientific research. One direction is the development of new biosensors based on this compound. These biosensors could be used for the detection of various analytes in a range of applications, including medical diagnostics and environmental monitoring. Another direction is the use of this compound in the study of protein-ligand interactions. This compound could be used to screen large libraries of compounds for their ability to bind to specific proteins. Finally, this compound could be used in the study of ion transport across cell membranes. This compound could be used to study the activity of ion channels and transporters, which play a crucial role in many biological processes.
properties
IUPAC Name |
N,N-dimethyl-4-[[(4-methylphenyl)methylamino]methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.ClH/c1-14-4-6-15(7-5-14)12-18-13-16-8-10-17(11-9-16)19(2)3;/h4-11,18H,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVIZPHXIMNZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4400971.png)
![2,6-dimethyl-4-[3-(5-methyl-2-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4400978.png)
![3-{[(4-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400989.png)
![{4-[(4-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400999.png)

![1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401009.png)
![4-{2-[4-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4401015.png)

![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)

![3-chloro-7-nitro-N-[4-(4-pyridinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4401046.png)


![4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401071.png)